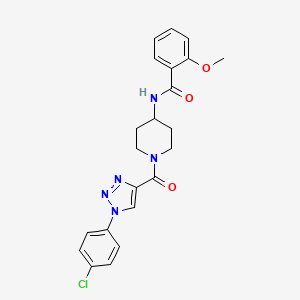

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide

Descripción

Propiedades

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O3/c1-31-20-5-3-2-4-18(20)21(29)24-16-10-12-27(13-11-16)22(30)19-14-28(26-25-19)17-8-6-15(23)7-9-17/h2-9,14,16H,10-13H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZIRPWHTXBEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide, a compound belonging to the triazole family, has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide

- Molecular Formula : C19H20ClN5O3

- Molecular Weight : 389.84 g/mol

Structural Features

The presence of the triazole ring is significant for its biological activity, as this moiety is known to interact with various biological targets. The piperidine and methoxybenzamide groups contribute to the compound's lipophilicity and potential receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide exhibited significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 12.5 | Zhou et al., 2014 |

| MCF7 (Breast) | 8.0 | Prasad et al., 2019 |

| HeLa (Cervical) | 15.0 | Jadhav et al., 2017 |

The above table summarizes the IC50 values , indicating the concentration required to inhibit cell growth by 50%. These results suggest that the compound may effectively target cancer cells.

The mechanism by which this compound exerts its anticancer effects likely involves:

- Inhibition of Cell Proliferation : The triazole moiety may interfere with DNA replication or repair mechanisms.

- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed with similar compounds.

Antimicrobial Activity

In addition to anticancer properties, N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide has demonstrated antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | Krajczyk et al., 2014 |

| S. aureus | 16 µg/mL | Wang et al., 2014 |

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

Similar studies have indicated that triazole derivatives possess antifungal properties, particularly against Candida species. The compound's structure allows it to inhibit fungal cell membrane synthesis effectively.

Study on Antiproliferative Effects

A significant study evaluated the antiproliferative effects of various triazole derivatives in vitro. The research utilized MTT assays to assess cell viability across multiple cancer cell lines:

"The results indicated that compounds with a triazole moiety exhibited enhanced cytotoxicity compared to their non-triazole counterparts" .

This emphasizes the importance of the triazole structure in enhancing biological activity.

Research on Immune Modulation

Another study investigated the immune-modulating effects of triazole derivatives on mouse splenocytes:

"The tested compounds were able to significantly enhance immune response markers at concentrations as low as 100 nM" .

This suggests potential applications in immunotherapy.

Comparación Con Compuestos Similares

Structural Analogues from Evidence

The evidence highlights several compounds with overlapping structural features, particularly piperidine-linked benzamides and triazole/ureido substituents . Key analogs include:

Key Differences and Implications

Triazole vs. Ureido Linkers: The target compound uses a 1,2,3-triazole as a rigid heterocyclic linker, whereas analogs like 7e and 7f employ ureido groups (NH-C(=O)-NH).

Substituent Effects :

- The 4-chlorophenyl group in the target compound is retained in 7e and 7f , but its placement on the triazole (vs. benzamide in 7e ) alters electronic properties. Chlorine’s electron-withdrawing effect may enhance electrophilic interactions in binding pockets.

- AB668 and Compound 14 incorporate bulkier substituents (e.g., sulfonamide, indole carboxylate), which could improve selectivity but reduce solubility compared to the target’s simpler benzamide .

Piperidine vs. Piperazine: The target compound uses a piperidine ring, while Compound 14 substitutes a piperazine.

Physicochemical Properties

- Molecular Weight : The target compound (~428.85 g/mol) is lighter than AB668 (~685.82 g/mol) and Compound 14 (~658.15 g/mol), suggesting better bioavailability under Lipinski’s Rule of Five.

- Polarity : The 2-methoxybenzamide group in the target compound and 7e/7f introduces moderate polarity, balancing lipophilicity for membrane permeability.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide, and how is structural integrity validated?

- Synthesis : The compound can be synthesized via multi-step reactions, including:

- [3+2] cycloaddition to form the triazole ring from an azide and alkyne precursor (e.g., Huisgen reaction under Cu(I) catalysis) .

- Amide coupling (e.g., using HATU or EDC/NHS) to link the piperidine and benzamide moieties .

- Characterization :

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry of the triazole and substitution patterns.

- Mass spectrometry (ESI-TOF) validates molecular weight and purity .

Q. How can researchers assess the compound's interactions with biological targets during preliminary screening?

- Methodology :

- Binding assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to measure affinity for receptors like kinases or GPCRs .

- Enzyme inhibition assays : Kinetic measurements (IC₅₀) via fluorometric or colorimetric substrates (e.g., ATPase activity for kinase targets) .

- Cellular assays : Dose-response curves in cell lines (e.g., apoptosis via flow cytometry) .

Advanced Research Questions

Q. What computational approaches optimize the synthesis and target interaction of this compound?

- Reaction Design :

- Quantum chemical calculations (DFT) model transition states and predict reaction pathways (e.g., cycloaddition regioselectivity) .

- Docking Studies :

- Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to targets like kinases, guiding structural modifications .

- MD Simulations :

- Molecular dynamics (GROMACS) assesses stability of ligand-target complexes over time .

Q. How can structural ambiguities in crystallographic data be resolved during refinement?

- Challenges : Disordered solvent molecules, twinning, or anisotropic displacement in crystals.

- Tools :

- SHELXL for small-molecule refinement, using constraints (e.g., SIMU/DELU) to model disorder .

- WinGX/ORTEP for visualizing anisotropic thermal ellipsoids and validating geometry .

Q. What methodologies address contradictions in solubility and stability data across studies?

- Solubility :

- HPLC-based assays under varied pH/solvent systems (e.g., shake-flask method with UV detection) .

- Stability :

- Forced degradation studies (heat, light, pH stress) monitored by LC-MS to identify degradation products .

- Statistical Analysis :

- ANOVA to evaluate batch-to-batch variability or environmental effects .

Q. How are structure-activity relationships (SAR) systematically explored for analogs of this compound?

- Approaches :

- Parallel synthesis of derivatives with modified substituents (e.g., methoxy → ethoxy, chloro → fluoro) .

- Pharmacophore mapping (MoaP) to correlate functional groups with activity trends .

- Data Integration :

- QSAR models (CoMFA/CoMSIA) using biological data from analogs to predict activity .

Q. What chromatographic techniques resolve enantiomeric impurities in chiral derivatives?

- Chiral HPLC :

- Use of polysaccharide-based columns (Chiralpak AD-H) with hexane/IPA mobile phases .

- CE with Cyclodextrins :

- Capillary electrophoresis using sulfated β-cyclodextrin additives for enantiomer separation .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.